molecular formula C15H26O B1672058 Farnesol CAS No. 4602-84-0

Farnesol

Cat. No.: B1672058
CAS No.: 4602-84-0
M. Wt: 222.37 g/mol
InChI Key: CRDAMVZIKSXKFV-GNESMGCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

The U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) have generally recognized Farnesol as safe, although there are some restrictions on its concentration and use, particularly in products intended for infants and children .

Future Directions

Farnesol has been the focus of several biomedical research studies due to its broad-spectrum antimicrobial and anti-inflammatory properties . The encapsulation of this molecule in nanoparticles is a promising alternative for the development of more effective therapies against biofilms .

Biochemical Analysis

Biochemical Properties

Farnesol is produced by the dephosphorylation of the fungal ergosterol synthetic precursor farnesyl pyrophosphate . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is regulated by a phosphatase encoded by the diphosphatidyl phosphatase 3 (Dpp3) gene .

Cellular Effects

This compound has been shown to act as an antifungal agent against potentially competing fungi . It also acts as a virulence factor for pathogenicity in mice . It influences cell function by blocking germ tube formation and the conversion of yeasts to mycelia .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can block the effects of isoprenoid biosynthesis inhibitors such as fosmidomycin, bisphosphonates, or statins in several organisms . This is achieved via the phosphorylation of this compound, a process that is part of the polyprenol salvage pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound synthesis and secretion are distinct and separate events . The levels of this compound and other related compounds can be greatly altered by the growth medium chosen .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the search results, it’s worth noting that this compound acts as a virulence factor in mice .

Metabolic Pathways

This compound is involved in the ergosterol synthesis pathway, where it is produced by the dephosphorylation of farnesyl pyrophosphate . It can also be incorporated into prenylated proteins, ubiquinone, cholesterol, and dolichols .

Transport and Distribution

It is known that this compound can be incorporated into various biomolecules .

Preparation Methods

Chemical Reactions Analysis

Farnesol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include sesquiterpenoids and other derivatives. For example, oxidation of this compound can lead to the formation of farnesal, while reduction can produce farnesane .

Properties

{ "Design of the Synthesis Pathway": "Farnesol can be synthesized through several methods, including the oxidation of farnesene, the reduction of farnesal, and the hydrolysis of farnesyl acetate. The hydrolysis of farnesyl acetate is the most commonly used method for synthesizing farnesol.", "Starting Materials": [ "Farnesyl acetate", "Water", "Sodium hydroxide" ], "Reaction": [ "Mix farnesyl acetate with water and sodium hydroxide", "Heat the mixture to 80-90°C and stir for several hours", "Cool the mixture and extract farnesol with an organic solvent, such as ether or dichloromethane", "Dry the organic phase with anhydrous sodium sulfate", "Concentrate the organic phase under reduced pressure to obtain crude farnesol", "Purify the crude farnesol by distillation or recrystallization" ] }

CAS No.

4602-84-0

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

(2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol

InChI

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9-,15-11+

InChI Key

CRDAMVZIKSXKFV-GNESMGCMSA-N

Isomeric SMILES

CC(=CCC/C(=C\CC/C(=C/CO)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCO)C)C)C

Appearance

Oily liquid

boiling_point

230 to 235 °F at 760 mmHg (NTP, 1992)
110-113 °C
BP: 145-146 °C at 3 mm Hg

Color/Form

Colorless liquid
Slightly yellow liquid

density

0.8846 at 68 °F (NTP, 1992) - Less dense than water;  will float
0.8871 at 20 °C/4 °C
Sp gr: 0.884-0.891
0.884-0.889

melting_point

< 25 °C

106-28-5
4602-84-0

physical_description

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992)
Colorless liquid with a delicate floral odor;  [Hawley]
Slightly yellow to colourless liquid;  mild, oily, floral aroma

Pictograms

Irritant; Environmental Hazard

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in three volumes of 70% alcohol
SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL
Solubility in alcohol: 1 mL in 1 mL 95% ethanol
Insoluble in water
Insoluble in water;  soluble in oils
soluble (in ethanol)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HSDB 445;  HSDB-445;  HSDB445;  NSC 60597;  NSC-60597;  NSC60597;  Farnesol

vapor_pressure

0.0000394 [mmHg]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Arctander "Perfume and Flavor Chemicals (Aroma Chemicals)" at monograph 1378 discloses "Farnesal," 2,6,10-trimethyl-2,6,10-dodecatrien-12-al to have a very mild, sweet oily, slightly woody, tenacious odor. On the other hand, Arctander also describes, at Monograph 1379, Farnesene, 2,6,10-trimethyl-2,6,9,11-dodecatetraene defined according to the structure: ##STR3## to have a very mild, sweet and warm, rather nondescript odor of good tenacity. Arctander further states that apart from some possible use in the reconstruction of certain essential oils, there is to the author's knowledge, very little, if any, use for this sesquiterpene in perfumery as such. Arctander further states that Farnesene having the structure: ##STR4## is produced by dehydration of Farnesol by heat with a potassium dehydrating agent or from Nerolidol by heat with acetic anhydride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Farnesene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
sesquiterpene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Farnesol
Reactant of Route 2
Reactant of Route 2
Farnesol
Reactant of Route 3
Farnesol
Reactant of Route 4
Farnesol
Reactant of Route 5
Farnesol
Reactant of Route 6
Farnesol
Customer
Q & A

Q1: How does farnesol impact the growth and morphology of Candida albicans?

A1: this compound acts as a quorum-sensing molecule in Candida albicans, regulating its morphology by inhibiting the yeast-to-hyphae transition. [, , , , , ] At higher concentrations, this compound can induce apoptosis in C. albicans through a mechanism involving the efflux of intracellular glutathione via the Cdr1-p transporter. This leads to oxidative stress and ultimately cell death. []

Q2: Can this compound affect the production of cytokines during candidiasis?

A3: Yes, this compound can modulate cytokine expression during C. albicans infection. Studies in mice have shown that this compound pretreatment can reduce the elevation of Th1 cytokines like interferon-gamma (IFN-γ) and interleukin-12 (IL-12) while increasing the levels of the Th2 cytokine IL-5. [] This suggests a potential role for this compound in influencing the immune response during candidiasis.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C15H26O, and its molecular weight is 222.37 g/mol.

Q4: Are there any spectroscopic data available for this compound identification?

A5: While specific spectroscopic data is not extensively discussed in the provided research, this compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). UV-Vis spectrophotometry at 290 nm has also been utilized to quantify this compound. []

Q5: Can this compound be incorporated into dental materials, and what are the benefits?

A6: Research indicates that trans,trans-farnesol can be incorporated into glass ionomer cement (GIC), a common dental restorative material. [] The addition of trans,trans-farnesol enhances the material's antibacterial properties against cariogenic bacteria and improves its hardness without negatively impacting other physical properties. []

Q6: How stable is this compound under different conditions, and are there formulation strategies to improve its stability?

A10: this compound can be susceptible to degradation under certain conditions. One study highlighted the development of this compound-loaded nanoliposomes as a strategy to improve its stability and bioavailability for targeted delivery to muscle cells. [] Another study utilized chitosan nanoparticles to encapsulate both miconazole and this compound for the treatment of vulvovaginal candidiasis. [] This approach aimed to enhance drug delivery, prolong drug release, and improve therapeutic efficacy. []

Q7: How long has this compound been studied, and what are some significant milestones in this compound research?

A27: this compound has been a subject of scientific inquiry for over three decades. [] A significant milestone was the discovery of this compound's role as a quorum-sensing molecule in Candida albicans, regulating its morphogenesis and contributing to its virulence. [, , , , , ] Another important finding was the identification of this compound's ability to inhibit triglyceride synthesis in hepatocytes, suggesting its potential in addressing hepatic lipid metabolism disorders. []

Q8: What are some examples of cross-disciplinary research involving this compound?

A28: this compound research spans diverse disciplines, highlighting its multifaceted nature. For instance, its incorporation into dental materials, like GIC, showcases its potential in material science and dentistry to develop restorative materials with enhanced antibacterial properties. [] Additionally, its role in modulating cytokine expression during candidiasis highlights its relevance in immunology and infectious disease research. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.